molecular formula C16H13NO4 B2515574 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid CAS No. 1016494-02-2

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid

Cat. No.: B2515574
CAS No.: 1016494-02-2
M. Wt: 283.283
InChI Key: IAVBAJSVXIXYBQ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid can be achieved through various methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using potassium permanganate . This reaction typically requires controlled conditions to ensure the desired product is obtained without significant side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential therapeutic applications .

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15(14-9-10-4-1-2-7-13(10)21-14)17-12-6-3-5-11(8-12)16(19)20/h1-8,14H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVBAJSVXIXYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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